(Azidomethyl)cyclopropane

Conformational Analysis Computational Chemistry Physical Organic Chemistry

(Azidomethyl)cyclopropane (CAS 76387-48-9) is a bifunctional organic synthon characterized by an azidomethyl group (-CH₂N₃) appended to a cyclopropane ring. This structure combines the synthetic versatility of the terminal azide for 'click' chemistry (CuAAC, SPAAC, Staudinger ligation) with the distinct electronic, steric, and conformational constraints imparted by the strained three-membered carbocycle.

Molecular Formula C4H7N3
Molecular Weight 97.12 g/mol
CAS No. 76387-48-9
Cat. No. B1523700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Azidomethyl)cyclopropane
CAS76387-48-9
Molecular FormulaC4H7N3
Molecular Weight97.12 g/mol
Structural Identifiers
SMILESC1CC1CN=[N+]=[N-]
InChIInChI=1S/C4H7N3/c5-7-6-3-4-1-2-4/h4H,1-3H2
InChIKeyWSNMTEIMBREFDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Azidomethyl)cyclopropane (CAS 76387-48-9) Procurement Guide: A Cyclopropane-Functionalized Azide Synthon for Constrained Molecular Design


(Azidomethyl)cyclopropane (CAS 76387-48-9) is a bifunctional organic synthon characterized by an azidomethyl group (-CH₂N₃) appended to a cyclopropane ring [1]. This structure combines the synthetic versatility of the terminal azide for 'click' chemistry (CuAAC, SPAAC, Staudinger ligation) with the distinct electronic, steric, and conformational constraints imparted by the strained three-membered carbocycle [2]. These combined attributes differentiate it from simple, unstrained alkyl azides or structurally rigid aromatic azides, positioning it as a strategic intermediate in medicinal chemistry for introducing conformationally biased pharmacophores and in materials science for creating sterically defined molecular architectures [3].

Why (Azidomethyl)cyclopropane Cannot Be Replaced by Unconstrained Alkyl or Benzyl Azides


The direct substitution of (azidomethyl)cyclopropane with a common alternative like n-butyl azide or benzyl azide is non-equivalent due to fundamental differences in conformational behavior and physicochemical properties. Unlike the flexible, low-energy conformational landscape of n-butyl azide (characterized by three rotatable bonds and an XLogP3-AA of 2.4) [1], (azidomethyl)cyclopropane exhibits a more complex, quantifiable conformational equilibrium with at least three distinct, energetically differentiated rotameric states observable in the gas phase [2]. Furthermore, the rigid cyclopropane scaffold reduces the number of freely rotatable bonds (from 3 to 2) and lowers overall lipophilicity (XLogP3-AA = 1.9) compared to n-butyl azide [3]. These inherent differences in molecular shape, dynamics, and polarity directly influence binding affinities in biological targets, the stereochemical outcome of synthetic transformations, and the physical properties of the final conjugated products. Therefore, procurement based on simple functional group similarity is scientifically insufficient.

Quantitative Differential Evidence for (Azidomethyl)cyclopropane Versus Key Comparators


Conformational Heterogeneity and Energy Landscape: Gas-Phase Differentiation from Methyl Azide

Microwave spectroscopy reveals that (azidomethyl)cyclopropane exists in a complex equilibrium of at least five possible rotameric forms, with three (III, IV, V) unequivocally assigned and characterized by quantifiable relative energies [1]. This contrasts sharply with simpler alkyl azides like methyl azide, which predominantly exhibits a single conformational energy difference of 2.98 kJ mol⁻¹ between its two rotamers [2]. The primary low-energy conformer of (azidomethyl)cyclopropane (IV) is followed by rotamer V at 1.6(6) kJ/mol higher energy and rotamer III at 2.1(6) kJ/mol higher energy [1].

Conformational Analysis Computational Chemistry Physical Organic Chemistry

Lipophilicity Control: Reduced XLogP3-AA Relative to n-Butyl Azide

The computed octanol-water partition coefficient (XLogP3-AA), a key predictor of membrane permeability and bioavailability, is significantly lower for (azidomethyl)cyclopropane (1.9) [1] compared to the structurally analogous but flexible n-butyl azide (2.4) [2]. This difference of ΔXLogP3-AA = 0.5 is chemically meaningful, indicating a shift in solubility and distribution profile.

Medicinal Chemistry Physicochemical Properties ADME/Tox Prediction

Conformational Rigidity: Reduced Rotatable Bond Count Compared to Unconstrained Analogs

The incorporation of a cyclopropane ring introduces conformational constraint, quantitatively reflected in the number of rotatable bonds. (Azidomethyl)cyclopropane possesses 2 rotatable bonds [1], whereas the unconstrained analog n-butyl azide has 3 [2]. This reduction represents a measurable decrease in molecular flexibility and accessible conformational space.

Molecular Modeling Conformational Analysis Drug Design

Volatility and Physical State: Vapor Pressure Characterization for Handling and Formulation

While common aromatic azides like benzyl azide are liquids with known boiling points (e.g., 82-85°C at 16 mmHg) , (azidomethyl)cyclopropane is a colorless liquid with a measured vapor pressure of roughly 110 Pa at room temperature [1]. This quantitative physical property is essential for safe handling, storage, and the design of synthetic procedures involving volatile intermediates.

Process Chemistry Safety Assessment Physical Properties

Targeted Application Scenarios for (Azidomethyl)cyclopropane Based on Quantified Differentiation


Design of Conformationally Constrained Bioactive Molecules

Based on its reduced number of rotatable bonds (2 vs. 3 for n-butyl azide) and the existence of a well-defined, low-energy conformational landscape [REFS-1, REFS-2], (azidomethyl)cyclopropane is ideally suited for use as a 'clickable' handle to install a rigid cyclopropylmethyl group. In medicinal chemistry campaigns targeting enzymes or receptors with sterically demanding active sites, the incorporation of this constrained azide via CuAAC can result in a triazole conjugate with a pre-organized, low-entropy conformation. This increases the probability of achieving potent binding interactions compared to conjugates derived from flexible n-butyl azide, which would require a larger entropic penalty for binding [1].

Modulation of Physicochemical and ADME Properties in Lead Optimization

The quantitatively lower predicted lipophilicity of (azidomethyl)cyclopropane (XLogP3-AA = 1.9) relative to n-butyl azide (2.4) [REFS-3, REFS-4] makes it a strategic choice in lead optimization. For programs seeking to improve aqueous solubility, reduce LogP, or mitigate hERG binding and other off-target liabilities associated with high lipophilicity, this compound offers a quantifiably different starting point. Replacing an n-butyl azide linker with an (azidomethyl)cyclopropane group can reduce the overall LogP of a conjugated product by an estimated 0.5 units, a significant improvement in the context of drug-likeness guidelines [REFS-3, REFS-4].

Synthesis of Ligands for Metal-Organic Frameworks and Catalysts

The unique combination of a strained cyclopropane and an azide functional group allows for the creation of novel ligand architectures. As demonstrated by the synthesis of a palladium(II) complex with 2-(azidomethyl)cyclopropane-1,1-dicarboxylic acid [5], the cyclopropane ring can influence the geometry and electronic properties of the resulting metal complex. This scenario highlights the compound's utility beyond simple bioconjugation, extending into the synthesis of structurally unique metal complexes for catalysis or materials science applications [5].

Safety-Informed Scale-Up of Volatile Azide Intermediates

The documented vapor pressure of approximately 110 Pa at room temperature [2] provides a critical data point for process chemists. Unlike aromatic azides with lower volatility (e.g., benzyl azide boiling at 82-85°C at 16 mmHg) , the moderate volatility of (azidomethyl)cyclopropane necessitates specific engineering controls during scale-up. This quantitative evidence mandates the use of sealed systems and adequate ventilation to prevent inhalation exposure and manage the risk of forming explosive atmospheres, thereby differentiating its handling requirements from less volatile azide alternatives [REFS-2, REFS-6].

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